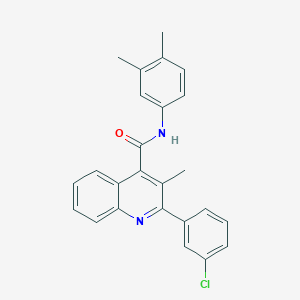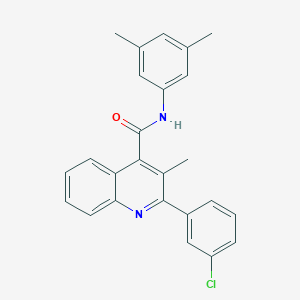![molecular formula C23H21Cl2NO4S B444548 Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B444548.png)
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, chlorophenyl groups, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Chlorophenoxy Intermediate: This involves the reaction of 4-chlorophenol with a suitable alkylating agent to form 4-chlorophenoxy derivatives.
Acylation Reaction: The chlorophenoxy intermediate is then subjected to acylation using 2-methylpropanoyl chloride to form the acylated product.
Amidation: The acylated product undergoes amidation with an appropriate amine to form the desired amide.
Thiophene Ring Formation: The final step involves the formation of the thiophene ring through cyclization reactions, followed by esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
- Methyl 2-(4-bromophenoxy)propanoate
Uniqueness
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H21Cl2NO4S |
|---|---|
Molecular Weight |
478.4g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21Cl2NO4S/c1-13-18(14-6-5-7-16(25)12-14)19(21(27)29-4)20(31-13)26-22(28)23(2,3)30-17-10-8-15(24)9-11-17/h5-12H,1-4H3,(H,26,28) |
InChI Key |
BYVQYHFVCSBHEC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C(=O)OC)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C(=O)OC)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(3-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444466.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B444469.png)

![2-[(2-Methylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B444473.png)

![Ethyl 4-({[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B444476.png)
![10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B444477.png)
![isopropyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B444481.png)
![2-[4-(2-methylpropyl)phenyl]-N-(3-nitrophenyl)quinoline-4-carboxamide](/img/structure/B444482.png)
![Isopropyl 4-(4-bromophenyl)-2-{[(2-chlorophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444484.png)

![(2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate](/img/structure/B444488.png)
![ethyl 2-({3-[(2-fluoroanilino)carbonyl]-2H-chromen-2-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444489.png)
